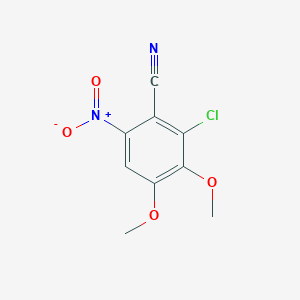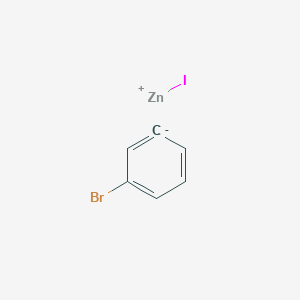
3-Bromophenylzinc iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromophenylzinc iodide is an organozinc reagent widely used in organic synthesis. It is a solution of this compound in Tetrahydrofuran, a common solvent in organic chemistry. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable tool for researchers and chemists.
Aplicaciones Científicas De Investigación
3-Bromophenylzinc iodide is used in various scientific research applications, including:
Organic Synthesis: It is a key reagent in the synthesis of complex organic molecules, pharmaceuticals, and natural products.
Material Science: It is used in the preparation of advanced materials, such as polymers and nanomaterials.
Medicinal Chemistry: It is employed in the development of new drugs and therapeutic agents.
Biological Studies: It is used in the modification of biomolecules for studying biological processes.
Safety and Hazards
3-Bromophenylzinc iodide is classified as Acute Tox. 4 Oral, Carc. 2, Eye Irrit. 2, Flam. Liq. 2, STOT SE 3 . It has hazard statements H225, H302, H319, H335, H351 . Precautionary statements include P210, P280, P301 + P312 + P330, P305 + P351 + P338, P370 + P378, P403 + P235 . It has a flash point of -17.22 °C .
Mecanismo De Acción
Target of Action
3-Bromophenylzinc iodide is an organozinc compound . The primary targets of organozinc compounds are typically electrophilic carbon atoms in organic molecules, where they act as nucleophiles and contribute to carbon-carbon bond formation .
Mode of Action
The mode of action of this compound involves its reaction with electrophiles. The zinc atom carries a partial negative charge, making the phenyl group a strong nucleophile. This nucleophilic group can attack electrophilic carbon atoms, forming new carbon-carbon bonds .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific reaction conditions and the electrophiles present. Organozinc compounds are often used in organic synthesis, including negishi coupling and other cross-coupling reactions .
Pharmacokinetics
It’s important to note that this compound should be handled with care in a laboratory setting due to its reactivity and potential hazards .
Result of Action
The result of the action of this compound is the formation of new organic compounds via the creation of carbon-carbon bonds. The exact products depend on the electrophiles used in the reaction .
Action Environment
The action of this compound is influenced by several environmental factors. It is sensitive to air and moisture, and it is typically stored at low temperatures (2-8°C) to maintain stability . The reaction conditions, including temperature, solvent, and the presence of any catalysts, can also significantly impact the compound’s reactivity and the outcome of the reaction .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Bromophenylzinc iodide can be synthesized through the reaction of 3-Bromoiodobenzene with zinc in the presence of a suitable solvent like Tetrahydrofuran. The reaction typically involves the following steps:
Preparation of Zinc Dust: Zinc dust is activated by treating it with hydrochloric acid and then washing it with water and ethanol.
Formation of this compound: 3-Bromoiodobenzene is added to the activated zinc dust in Tetrahydrofuran under an inert atmosphere. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction conditions and ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromophenylzinc iodide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc reagent.
Major Products
Substitution Reactions: Products include substituted benzene derivatives.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Addition Reactions: Products include secondary and tertiary alcohols.
Comparación Con Compuestos Similares
3-Bromophenylzinc iodide can be compared with other organozinc reagents, such as:
Phenylzinc iodide: Similar in reactivity but lacks the bromine substituent.
4-Bromophenylzinc iodide: Similar structure but with the bromine atom in a different position.
3-Methoxyphenylzinc iodide: Contains a methoxy group instead of a bromine atom, leading to different reactivity.
Uniqueness
The presence of the bromine atom in this compound imparts unique reactivity, making it suitable for specific types of chemical transformations that other organozinc reagents may not efficiently perform.
Propiedades
IUPAC Name |
bromobenzene;iodozinc(1+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br.HI.Zn/c7-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLNDLKPSGCEDN-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[C-]=CC(=C1)Br.[Zn+]I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrIZn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
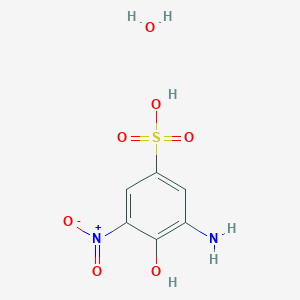


![1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanol](/img/structure/B68393.png)

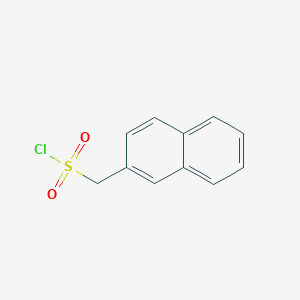
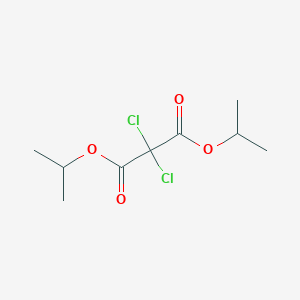


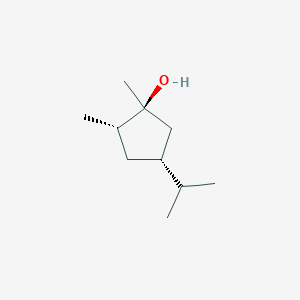

![1,4-Dimethyl-1H-benzo[d]imidazol-5-amine](/img/structure/B68421.png)
